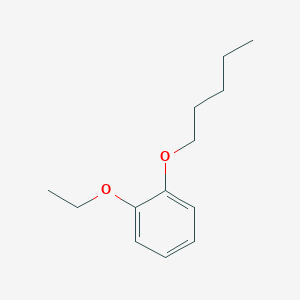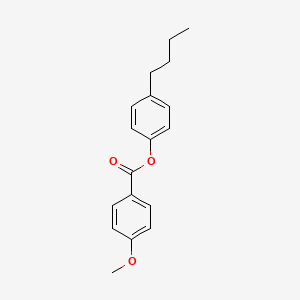
4-(Chloromethyl)thiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)thiazole-2-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)thiazole-2-thiol typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method includes the reaction of thiazole-2-thiol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)thiazole-2-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The thiazole ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include thiazole derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include reduced thiazole derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)thiazole-2-thiol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole-2-thiol: Lacks the chloromethyl group but shares the thiazole and thiol functionalities.
4-Methylthiazole-2-thiol: Contains a methyl group instead of a chloromethyl group.
2-Mercaptobenzothiazole: Contains a benzene ring fused to the thiazole ring.
Uniqueness
4-(Chloromethyl)thiazole-2-thiol is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Propriétés
Formule moléculaire |
C4H4ClNS2 |
|---|---|
Poids moléculaire |
165.7 g/mol |
Nom IUPAC |
4-(chloromethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H4ClNS2/c5-1-3-2-8-4(7)6-3/h2H,1H2,(H,6,7) |
Clé InChI |
LQDUKMNHEBEFTF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=S)S1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)




